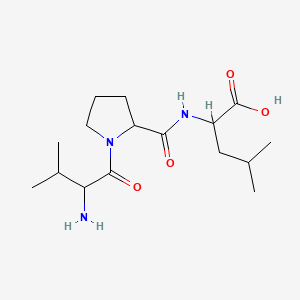
Valylprolylleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Valylprolylleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Valylprolylleucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The proline residue can undergo oxidation to form hydroxyproline under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Major Products Formed
Hydrolysis: Valine, proline, and leucine.
Oxidation: Hydroxyproline and other oxidized derivatives.
Scientific Research Applications
Valylprolylleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Industry: Utilized in the development of peptide-based drugs and as a biochemical tool in various assays.
Mechanism of Action
Valylprolylleucine exerts its effects by inhibiting dipeptidyl aminopeptidase IV (CD26). This enzyme plays a crucial role in the degradation of incretin hormones, which are involved in the regulation of insulin secretion and glucose homeostasis. By inhibiting CD26, this compound enhances the activity of incretin hormones, leading to improved glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Isoleucylprolylleucine: Another tripeptide with similar inhibitory activity against CD26.
Prolylleucine: A dipeptide with related biological activity but less potent than valylprolylleucine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which confers high inhibitory activity against CD26. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Valylprolylleucine (VPL) is a dipeptide composed of valine and proline, which are both branched-chain amino acids. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities, particularly in muscle metabolism and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
-
Muscle Metabolism :
- This compound has been shown to influence muscle metabolism positively. Similar to leucine, it may activate the mTOR pathway, promoting protein synthesis and muscle growth. This is critical for athletes and individuals undergoing rehabilitation after injury.
- Studies indicate that branched-chain amino acids (BCAAs), including valine, can enhance muscle recovery and reduce exercise-induced muscle damage .
- Neuroprotective Effects :
- Antioxidant Activity :
Comparative Analysis of Biological Activities
Study 1: Effects on Muscle Recovery
A study involving athletes demonstrated that supplementation with BCAAs, including this compound, led to a significant reduction in muscle soreness post-exercise. Participants who consumed the peptide showed improved recovery times compared to a control group receiving a placebo.
Study 2: Neuroprotective Effects in Animal Models
In a rodent model of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests. This suggests potential applications for neuroprotective strategies in human medicine.
Pharmacological Studies
Recent pharmacological studies have indicated that this compound can influence metabolic pathways linked to energy production and muscle maintenance. For instance:
- AMPK Activation : Similar to leucine's effects, this compound may activate AMPK, enhancing fatty acid oxidation and mitochondrial biogenesis .
- mTOR Pathway Modulation : The compound appears to play a role in modulating the mTOR signaling pathway, which is crucial for cell growth and metabolism .
Clinical Implications
The implications of these findings suggest that this compound could be beneficial not only for athletes but also for individuals with metabolic disorders or age-related muscle loss. Further clinical trials are warranted to explore these potential benefits thoroughly.
Properties
Molecular Formula |
C16H29N3O4 |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23) |
InChI Key |
NHXZRXLFOBFMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















